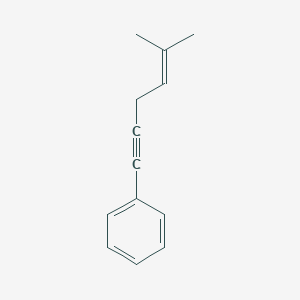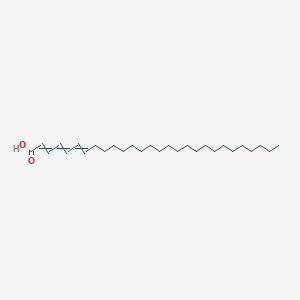
Octacosa-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacosa-2,4,6-trienoic acid is a long-chain polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids. One common method is the acid-catalyzed methylation of conjugated dienoic and trienoic fatty acids using boron trifluoride/methanol (BF3/MeOH) as a catalyst . This method is efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant seed oils that contain conjugated trienoic fatty acids. The use of advanced chromatographic techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.
Reduction: The reduction of this compound can result in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Octacosa-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive compound.
Medicine: Investigated for its protective effects against UV-induced skin damage and its potential in cancer therapy
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octacosa-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. One notable pathway is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation . This activation can counteract processes such as the epithelial-mesenchymal transition (EMT) in skin carcinogenesis .
Comparison with Similar Compounds
Octacosa-2,4,6-trienoic acid can be compared with other similar compounds, such as:
2,4,6-Octatrienoic acid: Shares a similar structure but differs in chain length and specific biological activities.
2-methoxyocta-2,4,6-trienoic acid: A derivative with additional functional groups that enhance its biological activity.
Properties
CAS No. |
129646-00-0 |
|---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
octacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h22-27H,2-21H2,1H3,(H,29,30) |
InChI Key |
UJMFXBOOFXBCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
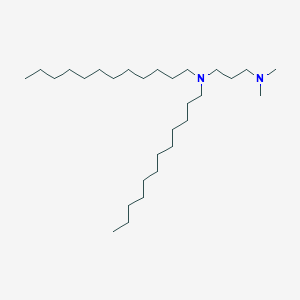
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
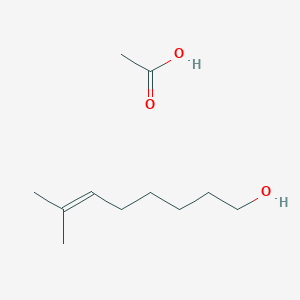
methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
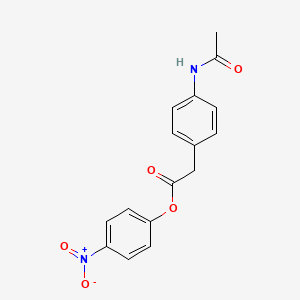
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
